![molecular formula C16H19N3O4S B4746398 3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-pyridinylmethyl)benzamide](/img/structure/B4746398.png)
3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-pyridinylmethyl)benzamide
Description
Synthesis Analysis
The synthesis of related benzamide compounds typically involves multiple steps, starting from basic chemical precursors. For instance, the synthesis of sulpiride derivatives, which share structural similarities, involves labeling with carbon 14 in the carbonyl group through a five-step synthesis from barium carbonate 14C, demonstrating the complexity and precision required in synthesizing such compounds (Noel et al., 1972).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically characterized using techniques such as X-ray diffraction, FT-IR, electronic, and mass spectrometry. These methods provide detailed insights into the compound's molecular geometry, electronic configuration, and structural integrity, crucial for understanding its reactivity and properties (Vellaiswamy & Ramaswamy, 2017).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, reflecting their chemical properties. The reactivity towards different reagents, the ability to form complexes with metals, and the changes in their fluorescence properties upon interaction with other chemicals are areas of interest. For example, Co(II) complexes of benzamide derivatives have been synthesized, showing fluorescence quenching with alizarin dye, indicative of their potential in fluorescence applications (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties, such as polymorphism, solubility, melting point, and thermal stability, are essential for understanding the compound's behavior in different environments and its suitability for various applications. For example, the identification of different polymorphs of a related compound provides insights into its stability and solubility, affecting its functional performance (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, binding affinity to various receptors or enzymes, and its role as a ligand in forming complexes, are critical for its applications in medicinal chemistry and other fields. For instance, the study of benzamide derivatives as dopamine receptor blockers reveals the structure-activity relationships, contributing to the design of more potent compounds (Ogata et al., 1984).
properties
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-19-24(21,22)15-10-13(4-5-14(15)23-2)16(20)18-11-12-6-8-17-9-7-12/h4-10,19H,3,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLGVZPWSHUSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=NC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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